Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound is characterized by the presence of both a piperidine ring and a pyrazole ring, contributing to its pharmacological potential. It is classified under organic compounds with specific interest in heterocycles due to their prevalence in drug development.
The synthesis of ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves several key steps:
The synthesis can be optimized using various reaction conditions such as temperature control, solvent choice (e.g., ethanol), and reaction time to maximize yield and minimize by-products .
The molecular structure of ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can be described as follows:
The compound's structure can be visualized using various computational chemistry tools that provide insights into its three-dimensional conformation and electronic properties .
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action of ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is not fully elucidated but is believed to involve interactions with specific biological targets:
Further studies are needed to clarify these mechanisms through in vitro and in vivo experiments.
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its application in medicinal chemistry .
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate has potential applications in various scientific fields:
The pyrazole-piperidine hybrid core embodies a privileged structure due to its conformational adaptability and diverse pharmacophore presentation:
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is primarily recognized as a versatile synthon for accessing structurally sophisticated bioactive molecules. Its commercial availability (e.g., as the hydrochloride salt, ≥95% purity) underscores its utility [2]. Key synthetic transformations leverage its bifunctionality:
Table 1: Commercially Available Precursors Related to Ethyl 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylate Synthesis
Compound Name | CAS Number | Key Functional Groups | Primary Use | Source/Purity |
---|---|---|---|---|
Ethyl 1H-pyrazole-4-carboxylate | 37622-90-5 | Pyrazole N1-H, C4-COOEt | Direct precursor for N1-alkylation/arylation | ≥98% [1] [6] |
Ethyl piperidine-4-carboxylate | 1126-09-6 | Piperidine N1-H, C4-COOEt | Precursor for piperidine N1-functionalization | ≥98% [4] [10] |
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate | 92289-91-3 | Pyrazole N1-(Pyridin-3-yl), C4-COOEt | Demonstrates N1-arylation scope | Available [8] |
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate HCl | Enamine: EN300-227214 | Pyrazole N1-(Piperidin-4-yl), C4-COOEt (as HCl salt) | Key Synthon (Final Compound) | ≥95% [2] |
Structural analogues and derivatives incorporating the pyrazole-piperidine pharmacophore, often synthesized from intermediates like ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate, exhibit potent activity against several therapeutically relevant target classes:
Potential Anxiolytics & Addiction Therapies: Pyrazolopyridines derived from related scaffolds demonstrate anxiolytic activity and potential for managing drug/alcohol addiction [9].
Oncology Targets:
Pro-Apoptotic Agents: Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]naphthyridine derivatives (structurally related hybrids) exhibit potent pro-apoptotic activity in cancer cell lines (e.g., HeLa, MCF-7). Key mechanisms include induction of Reactive Oxygen Species (ROS), mitochondrial membrane potential (ΔΨm) collapse, caspase-9/3/7 activation, G0/G1 cell cycle arrest, and DNA intercalation/damage. Compounds like 5j (IC₅₀ = 6.4 µM on HeLa) and 5k (IC₅₀ = 2.03 µM on MCF-7) exemplify this activity [5].
Anti-Inflammatory & Immunomodulatory Targets:
Inflammatory Bowel Disease (IBD): A novel pyrazolyl-pyridine derivative, DMPNP, demonstrated significant efficacy in murine colitis models. It reduced Disease Activity Index (DAI), myeloperoxidase (MPO) levels, nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) at doses of 100-150 mg/kg, comparable to sulfasalazine. This suggests potential modulation of NF-κB or MAPK pathways [3].
Infectious Disease Targets:
Table 2: Biological Activities of Representative Pyrazolylpiperidine Analogues & Related Hybrids
Compound Class/Example | Primary Target/Biological Activity | Key Findings/Mechanism | Potency (e.g., IC₅₀, Ki) | Source |
---|---|---|---|---|
Rimonabant Analogues (e.g., 9n) | Cannabinoid Receptor 1 (CB1) - Inverse Agonism/Antagonism | High CB1 affinity; N-(1-Cyanocyclohexyl) modification | Ki = 15.7 nM (CB1) | [7] |
Pyrazolonaphthyridine (5k) | Breast Cancer (MCF-7) - Pro-apoptotic | Caspase-9/3/7 activation, ROS induction, G0/G1 arrest, ΔΨm collapse | IC₅₀ = 2.03 ± 0.23 µM | [5] |
Pyrazolopyridine (5j) | Cervical Cancer (HeLa) - Pro-apoptotic | DNA intercalation/damage (Comet assay), Caspase activation | IC₅₀ = 6.4 ± 0.45 µM | [5] |
Pyrazolyl-pyridine (DMPNP) | Experimental Colitis - Anti-inflammatory | ↓DAI, ↓MPO, ↓NO, ↓TNF-α, ↓IL-6; Comparable to sulfasalazine | Effective at 100-150 mg/kg (mouse) | [3] |
Pyrazolo[3,4-b]pyridines (e.g., 11a, 12a, 12c) | Candida albicans / C. neoformans - Antifungal | 100% Inhibition at 250 µg/mL; High Log P, Low μ optimal | MIC ≤ 250 µg/mL (specific strains) | [9] |
While its role as a synthon is established, significant knowledge gaps exist regarding ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate itself and its direct biological potential:
Filling these knowledge gaps requires focused research: comprehensive in vitro pharmacological profiling, detailed ADME/PK studies, advanced structural characterization, and innovative synthetic chemistry to unlock the full therapeutic potential embedded within the ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate pharmacophore.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1